Ono-LB 457
Overview
Description
ONO-4057 is a specific leukotriene B4 receptor antagonist. Leukotriene B4 is a potent inflammatory mediator involved in various inflammatory diseases. ONO-4057 inhibits human neutrophil aggregation, chemotaxis, and degranulation induced by leukotriene B4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
ONO-4057 is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target leukotriene B4 receptors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves the use of various organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired molecular configuration .
Industrial Production Methods
The industrial production of ONO-4057 involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The production process is optimized for high yield and cost-effectiveness, adhering to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
ONO-4057 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ONO-4057 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study leukotriene B4 receptor interactions and to develop new anti-inflammatory compounds.
Biology: Used to investigate the role of leukotriene B4 in various biological processes, including inflammation and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: Used in the development of new pharmaceuticals targeting leukotriene B4 receptors
Mechanism of Action
ONO-4057 exerts its effects by specifically binding to leukotriene B4 receptors, thereby inhibiting the binding of leukotriene B4 to these receptors. This inhibition prevents the activation of downstream signaling pathways that lead to neutrophil aggregation, chemotaxis, and degranulation. The molecular targets involved include leukotriene B4 receptors on neutrophils and other immune cells .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness of ONO-4057
ONO-4057 is unique in its specific targeting of leukotriene B4 receptors, whereas other similar compounds may target different leukotriene receptors. This specificity makes ONO-4057 particularly effective in inhibiting leukotriene B4-mediated inflammatory responses .
Properties
IUPAC Name |
5-[2-(2-carboxyethyl)-3-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSSWGWLCLPPF-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124899 | |
Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134578-96-4 | |
Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134578-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ono-LB 457 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134578964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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